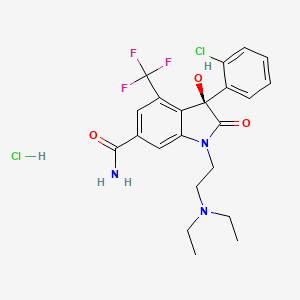

SM-130686

Description

Properties

CAS No. |

259667-25-9 |

|---|---|

Molecular Formula |

C22H24Cl2F3N3O3 |

Molecular Weight |

506.3 g/mol |

IUPAC Name |

(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-2-oxo-4-(trifluoromethyl)indole-6-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H23ClF3N3O3.ClH/c1-3-28(4-2)9-10-29-17-12-13(19(27)30)11-15(22(24,25)26)18(17)21(32,20(29)31)14-7-5-6-8-16(14)23;/h5-8,11-12,32H,3-4,9-10H2,1-2H3,(H2,27,30);1H/t21-;/m1./s1 |

InChI Key |

RRHATDIHSDLAOM-ZMBIFBSDSA-N |

Isomeric SMILES |

CCN(CC)CCN1C2=CC(=CC(=C2[C@@](C1=O)(C3=CC=CC=C3Cl)O)C(F)(F)F)C(=O)N.Cl |

Canonical SMILES |

CCN(CC)CCN1C2=CC(=CC(=C2C(C1=O)(C3=CC=CC=C3Cl)O)C(F)(F)F)C(=O)N.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SM 130686; SM 130,686; SM130,686. |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SM-130686

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-130686 is a potent, orally active, non-peptidyl small molecule that acts as a partial agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the GHSR, the subsequent intracellular signaling cascades, and its physiological effects on growth hormone secretion and anabolism. The information is compiled from publicly available preclinical research. This document includes a summary of quantitative data, descriptions of key experimental methodologies, and visual representations of the signaling pathway and experimental workflows.

Introduction

Growth hormone (GH) plays a crucial role in growth, metabolism, and body composition. Its secretion from the anterior pituitary is regulated by a complex interplay of hormones, including growth hormone-releasing hormone (GHRH) and somatostatin. The discovery of the growth hormone secretagogue receptor (GHSR) and its endogenous ligand, ghrelin, unveiled a new pathway for stimulating GH release.

This compound emerged as a promising synthetic ligand for the GHSR, offering the potential for oral administration to treat conditions such as growth hormone deficiency.[1] This guide delves into the core mechanism by which this compound exerts its pharmacological effects.

Core Mechanism of Action: GHSR Agonism

The primary mechanism of action of this compound is its function as a selective agonist for the growth hormone secretagogue receptor 1a (GHS-R1a).[2] The GHSR is a G protein-coupled receptor (GPCR) predominantly expressed in the anterior pituitary and hypothalamus.

Upon binding to the GHSR, this compound induces a conformational change in the receptor, initiating a cascade of intracellular signaling events. It is important to note that this compound is a partial agonist , meaning it does not produce the maximal response that the endogenous ligand, ghrelin, can elicit.[2]

Quantitative Data on Receptor Binding and Efficacy

The following table summarizes the key quantitative parameters that define the interaction of this compound with the GHSR and its efficacy in stimulating GH release.

| Parameter | Value | Species/System | Reference |

| IC50 (vs. 35S-MK-677 binding) | 1.2 nM | Human GHS-R1a | [2] |

| Half-maximum stimulation (EC50) of GH release | 6.3 ± 3.4 nM | Cultured rat pituitary cells | [2] |

| Relative GH-releasing activity (vs. ghrelin) | ~52% | Cultured rat pituitary cells | [2] |

| Bioavailability (oral) | 28% | Rats | [3] |

Signaling Pathway

The binding of this compound to the GHSR primarily activates the Gq/11 subclass of G proteins. This initiates a well-defined signaling cascade leading to the release of intracellular calcium, a critical step for growth hormone secretion from pituitary somatotrophs.

Figure 1: Signaling pathway of this compound via the GHSR.

Physiological Effects

The primary physiological consequence of this compound administration is the stimulation of pulsatile growth hormone release from the anterior pituitary. This, in turn, leads to an increase in circulating levels of Insulin-like Growth Factor 1 (IGF-1), which mediates many of the anabolic effects of GH.

Anabolic Effects

Preclinical studies in rats have demonstrated that repeated oral administration of this compound leads to significant anabolic effects.

| Parameter | Vehicle Control | This compound (10 mg/kg, twice daily for 9 days) | Reference |

| Body Weight Gain | - | 19.5 ± 2.1 g | [2] |

| Fat-Free Mass Gain | - | 18.1 ± 7.5 g | [2] |

These findings highlight the potential of this compound to promote lean body mass.

Experimental Protocols

The following sections describe the general methodologies used in the preclinical characterization of this compound. It is important to note that detailed, step-by-step protocols from the original studies are not fully available in the public domain. The descriptions below are based on standard techniques in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the GHSR.

Objective: To determine the IC50 value of this compound for the human GHS-R1a.

General Protocol:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human GHS-R1a.

-

Binding Reaction: A constant concentration of a radiolabeled GHSR ligand (e.g., [35S]MK-677) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound, and the IC50 is calculated.

Figure 2: Workflow for a radioligand binding assay.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate the GHSR and trigger a downstream signaling event.

Objective: To determine the EC50 of this compound for inducing intracellular calcium release.

General Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant GHS-R are cultured in appropriate media.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: The cells are stimulated with varying concentrations of this compound.

-

Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.

-

Data Analysis: The data are plotted as the change in fluorescence versus the concentration of this compound, and the EC50 is calculated.

In Vitro Growth Hormone Release Assay

This assay directly measures the primary pharmacological effect of this compound.

Objective: To quantify the amount of GH released from pituitary cells in response to this compound.

General Protocol:

-

Primary Cell Culture: Primary pituitary cells are isolated from rats and cultured.

-

Stimulation: The cultured cells are treated with various concentrations of this compound.

-

Sample Collection: The cell culture supernatant is collected after a defined incubation period.

-

Quantification of GH: The concentration of GH in the supernatant is measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The amount of GH released is plotted against the concentration of this compound.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials for this compound on major clinical trial registries. While some literature suggests it was under investigation for growth hormone deficiency, the progression to and results from human clinical trials are not publicly documented.[1]

Conclusion

This compound is a potent, orally bioavailable partial agonist of the GHSR. Its mechanism of action involves binding to the GHSR, activating the Gq/11-PLC-IP3 signaling pathway, and stimulating the release of intracellular calcium, which in turn triggers the secretion of growth hormone. This leads to downstream anabolic effects, including increases in lean body mass. The preclinical data for this compound demonstrate a clear mechanism of action and physiological effect, though its clinical development status remains undisclosed in the public domain. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to SM-130686: A Potent Ghrelin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-130686 is a potent, orally active, small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological profile of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a summary of its quantitative in vitro and in vivo activities. Furthermore, this guide illustrates the key signaling pathways activated by this compound and outlines a typical experimental workflow for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of endocrinology, metabolic diseases, and drug discovery.

Chemical Structure and Properties

This compound, with the IUPAC name (+)-(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-2-oxo-4-(trifluoromethyl)indoline-6-carboxamide, is an oxindole derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (+)-(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-2-oxo-4-(trifluoromethyl)indoline-6-carboxamide |

| CAS Number | 259666-71-2 |

| Molecular Formula | C22H23ClF3N3O3 |

| Molar Mass | 469.89 g/mol |

| SMILES | FC(F)(F)c3c1c(cc(c3)C(N)=O)N(CCN(CC)CC)C(=O)C1(O)c2ccccc2Cl |

| InChI | InChI=1S/C22H23ClF3N3O3/c1-3-28(4-2)9-10-29-17-12-13(19(27)30)11-15(22(24,25)26)18(17)21(32,20(29)31)14-7-5-6-8-16(14)23/h5-8,11-12,32H,3-4,9-10H2,1-2H3,(H2,27,30)/t21-/m1/s1 |

(Data sourced from public chemical databases)

Mechanism of Action and Signaling Pathway

This compound functions as a potent agonist of the growth hormone secretagogue receptor (GHSR), a G-protein coupled receptor (GPCR). The primary endogenous ligand for this receptor is ghrelin. Upon binding to GHSR, this compound initiates a downstream signaling cascade, primarily through the Gαq/11 subunit. This activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This elevation in intracellular calcium is a key event in the cellular response to GHSR activation, ultimately resulting in the secretion of growth hormone (GH) from the pituitary gland.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type/Assay Condition | Reference |

| EC50 (GH Release) | 6.3 ± 3.4 nM | Cultured rat pituitary cells | [1] |

| IC50 (Binding Affinity) | 1.2 nM | CHO cells expressing human GHSR, competing with [35S]MK-677 | [1] |

| Maximal Ca2+ Enhancement | ~55% of ghrelin | CHO cells expressing recombinant GHSR | [2] |

Table 2: In Vivo Activity of this compound in Rats

| Parameter | Dose | Effect | Reference |

| Plasma GH Concentration | 10 mg/kg (oral) | Significant increase, peaking at 20-45 minutes | [1] |

| Body Weight Gain | 10 mg/kg (oral, twice daily for 9 days) | Significant increase | [1] |

| Fat-Free Mass Gain | 10 mg/kg (oral, twice daily for 9 days) | Significant increase | [1] |

| Oral Bioavailability | Not specified | 28% | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through a multi-step process. A representative synthetic scheme is outlined below. This protocol is a composite based on general principles of organic synthesis and may require optimization.

Materials and Reagents:

-

Substituted isatin precursor

-

2-(diethylamino)ethyl chloride hydrochloride

-

Magnesium turnings

-

1-bromo-2-chlorobenzene

-

Chiral ligand (e.g., a chiral amino alcohol)

-

Trifluoromethylating agent (e.g., TMSCF3)

-

Reagents for amidation (e.g., oxalyl chloride, ammonia)

-

Anhydrous solvents (e.g., THF, dichloromethane)

-

Standard workup and purification reagents (e.g., saturated ammonium chloride, sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

-

N-Alkylation: The starting isatin is N-alkylated with 2-(diethylamino)ethyl chloride in the presence of a base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., DMF or THF). The reaction is monitored by TLC until completion. The product is isolated by extraction and purified by column chromatography.

-

Enantioselective Grignard Addition: The 2-chlorophenyl Grignard reagent is prepared from 1-bromo-2-chlorobenzene and magnesium turnings in anhydrous THF. In a separate flask, the N-alkylated isatin and a chiral ligand are dissolved in anhydrous THF and cooled. The Grignard reagent is then added dropwise to this solution. The reaction is stirred at low temperature until completion. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted and purified. The enantiomeric excess is determined by chiral HPLC.

-

Functional Group Transformations: This multi-step sequence involves the introduction of the trifluoromethyl and carbamoyl groups onto the oxindole core. This may involve electrophilic trifluoromethylation and a sequence of reactions to convert a suitable precursor (e.g., a carboxylic acid or ester) to the primary amide.

-

Final Steps: Any protecting groups are removed under appropriate conditions. The final product, this compound, is purified by column chromatography or recrystallization to yield the desired compound with high purity and enantiomeric excess.

In Vitro GH Release Assay

This protocol describes the measurement of growth hormone release from primary rat pituitary cells in response to this compound.

Materials and Reagents:

-

Sprague-Dawley rats

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

Collagenase

-

DNase I

-

This compound

-

Rat GH ELISA kit

Procedure:

-

Cell Isolation and Culture: Anterior pituitaries are aseptically removed from rats and enzymatically dispersed using collagenase and DNase I. The resulting cells are washed and plated in multi-well plates in DMEM supplemented with FBS and antibiotics. Cells are cultured for 3-4 days to allow for recovery and attachment.

-

GH Release Assay: The culture medium is replaced with serum-free DMEM, and the cells are pre-incubated for 1-2 hours. The medium is then replaced with fresh serum-free DMEM containing various concentrations of this compound or vehicle control. The cells are incubated for a defined period (e.g., 4 hours).

-

GH Quantification: After incubation, the supernatant is collected, and the concentration of GH is determined using a specific rat GH ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The amount of GH released is normalized to the total protein content of the cells in each well. Dose-response curves are generated, and the EC50 value is calculated using non-linear regression analysis.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the human GHSR.

Materials and Reagents:

-

CHO cells stably expressing the human GHSR

-

[35S]MK-677 (radioligand)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

Procedure:

-

Membrane Preparation: The GHSR-expressing CHO cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in binding buffer.

-

Binding Assay: In a multi-well plate, the cell membranes are incubated with a fixed concentration of [35S]MK-677 and varying concentrations of unlabeled this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled ligand (e.g., unlabeled MK-677).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are analyzed using non-linear regression to determine the IC50 value of this compound.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux in response to this compound in GHSR-expressing cells.

Materials and Reagents:

-

CHO cells stably expressing the human GHSR

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound

Procedure:

-

Cell Plating and Dye Loading: Cells are plated in black-walled, clear-bottom multi-well plates. The following day, the cells are loaded with a calcium-sensitive dye in HBSS for a specified time at 37°C.

-

Calcium Measurement: After washing to remove excess dye, the plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then this compound at various concentrations is added to the wells. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

-

Data Analysis: The response is typically quantified as the peak fluorescence change from baseline or the area under the curve. Dose-response curves are generated to determine the EC50 of this compound for calcium mobilization.

In Vivo Assessment of Anabolic Effects

This protocol outlines a study to evaluate the anabolic effects of this compound in rats.

Materials and Reagents:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Animal balance

-

Body composition analyzer (e.g., DEXA or NMR)

Procedure:

-

Acclimation and Grouping: Rats are acclimated to the housing conditions and then randomly assigned to treatment and control groups.

-

Dosing: this compound is administered orally once or twice daily at a specified dose for a defined period (e.g., 9 days). The control group receives the vehicle.

-

Monitoring: Body weight is recorded daily. Food and water intake may also be monitored.

-

Body Composition Analysis: At the end of the study, body composition (fat mass and fat-free mass) is determined using a suitable analyzer.

-

Data Analysis: Changes in body weight and body composition between the treatment and control groups are statistically analyzed to determine the anabolic effects of this compound.

Conclusion

This compound is a well-characterized, potent, and orally active agonist of the ghrelin receptor. Its ability to stimulate growth hormone secretion and promote an anabolic state makes it a valuable research tool and a potential therapeutic agent for conditions such as growth hormone deficiency and muscle wasting. The detailed chemical information, pharmacological data, and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers working with this compound and in the broader field of ghrelin receptor modulation.

References

SM-130686: A Technical Guide for Researchers

SM-130686 is a potent, orally active, small-molecule agonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[1] This technical guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals. It covers its mechanism of action, key in vitro and in vivo data, detailed experimental protocols, and the associated signaling pathways.

Core Compound Characteristics

This compound is an oxindole derivative with a molecular formula of C22H23ClF3N3O3 and a molar mass of 469.89 g/mol .[1] It has demonstrated significant potential in stimulating growth hormone (GH) secretion, leading to increases in muscle mass and decreases in body fat.[1] Its oral bioavailability has been reported to be 28% in rats.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species/Cell Line | Reference |

| IC50 (Binding Affinity) | 1.2 nM | Human GHS Receptor 1a | [2] |

| EC50 (GH Release) | 6.3 ± 3.4 nM | Cultured Rat Pituitary Cells | [2] |

| Relative GH-Releasing Activity | ~52% (compared to ghrelin) | Cultured Rat Pituitary Cells | [2] |

| Maximal Intracellular Ca2+ Enhancement | ~55% (compared to ghrelin) | Chinese Hamster Ovary (CHO) cells expressing recombinant GHS-R | [3] |

Table 2: In Vivo Effects of this compound in Rats

| Parameter | Dosage | Duration | Outcome | Reference |

| Body Weight Gain | 10 mg/kg, orally, twice a day | 9 days | Significant increase | [2] |

| Fat-Free Mass Gain | 10 mg/kg, orally, twice a day | 9 days | Significant increase | [2] |

| Plasma GH Concentration | 10 mg/kg, single oral dose | 60 minutes | Significant increase, peaking at 20-45 minutes | [2] |

| Serum IGF-I Concentration | 10 mg/kg, orally, twice a day | 9 days | Significantly elevated 6 hours after the last dose | [2] |

Signaling Pathway

This compound exerts its effects by binding to and activating the ghrelin receptor (GHSR), a G-protein coupled receptor. Upon activation, the receptor stimulates downstream signaling cascades primarily through Gαq and Gαi/o proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to the stimulation of downstream pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, culminating in increased growth hormone secretion.

Caption: Signaling pathway of this compound via the ghrelin receptor.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published literature.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the human ghrelin receptor (GHS-R1a).

References

The Discovery and Synthesis of SM-130686: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-130686 is a potent, orally active, small-molecule agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), positioning it as a significant candidate for the treatment of growth hormone (GH) deficiency and related conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound. It includes detailed experimental protocols for its synthesis and biological evaluation, quantitative data on its activity, and a visual representation of its mechanism of action and experimental workflows.

Introduction

The pulsatile release of growth hormone from the anterior pituitary is a critical physiological process regulated by the interplay of hypothalamic hormones. The discovery of synthetic, small-molecule growth hormone secretagogues (GHSs) that act through a distinct receptor, the ghrelin receptor (GHSR), opened new avenues for therapeutic intervention in conditions of GH deficiency. This compound, an oxindole derivative, emerged from these efforts as a potent and orally bioavailable GHS.[1][2] This document details the scientific journey of this compound, from its chemical synthesis to its biological characterization.

Discovery and Pharmacological Profile

This compound was identified as a potent GHS through the screening of a chemical library of oxindole derivatives.[3] It is structurally distinct from earlier peptide-based GHSs.[1] Pharmacological studies have demonstrated that this compound is a selective agonist for the GHS-R1a, the functional receptor for ghrelin.

In Vitro Activity

This compound stimulates the release of growth hormone from primary rat pituitary cells in a dose-dependent manner. It also demonstrates high-affinity binding to the human GHS-R1a. The in vitro activity of this compound is summarized in the table below.

| Parameter | Value | Species | Assay System | Reference |

| GH Release (EC50) | 6.3 ± 3.4 nM | Rat | Cultured primary pituitary cells | [1] |

| GHS-R1a Binding (IC50) | 1.2 nM | Human | Radiolabeled ligand binding assay ((³⁵S)-MK-677) | [1] |

| GH-Releasing Activity (vs. Ghrelin) | ~52% | Rat | In vitro GH release assay | [1] |

| Intracellular Ca²⁺ Mobilization (vs. Ghrelin) | ~55% | CHO cells expressing human GHS-R | Intracellular calcium assay | [3] |

Table 1: In Vitro Pharmacological Data for this compound

In Vivo Activity

Oral administration of this compound to rats has been shown to significantly increase plasma GH concentrations.[1] Long-term administration leads to anabolic effects, including increased body weight and fat-free mass.[1]

| Parameter | Dosage | Duration | Effect | Species | Reference |

| Plasma GH Concentration | 10 mg/kg (single oral dose) | 60 min | Significant increase, peaking at 20-45 minutes. | Rat | [1] |

| Body Weight Gain | 10 mg/kg (oral, twice daily) | 9 days | Significant increase of 19.5 ± 2.1 g. | Rat | [1] |

| Fat-Free Mass Gain | 10 mg/kg (oral, twice daily) | 9 days | Significant increase of 18.1 ± 7.5 g. | Rat | [1] |

| Serum IGF-I Concentration | 10 mg/kg (oral, twice daily) | 9 days | Significantly elevated 6 hours after the last dose. | Rat | [1] |

Table 2: In Vivo Pharmacological Data for this compound in Rats

Synthesis of this compound

The synthesis of this compound involves a key enantioselective intramolecular arylation of an α-keto amide to construct the chiral 3-substituted oxindole core. The general synthetic approach is outlined below.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Enantioselective Synthesis (Representative)

The following is a representative protocol for the key enantioselective intramolecular α-arylation step, based on palladium-catalyzed methods for oxindole synthesis.[4]

Step 1: Preparation of the α-Keto Amide Precursor

-

To a solution of the appropriately substituted aniline in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Add the corresponding α-keto acid derivative and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions of a weak acid and a weak base, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α-keto amide precursor.

Step 2: Intramolecular Enantioselective α-Arylation

-

To a solution of the α-keto amide precursor in an appropriate solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., argon or nitrogen), add a palladium catalyst (e.g., Pd(OAc)₂) and a chiral phosphine ligand (e.g., a BINAP derivative).

-

Add a suitable base (e.g., potassium carbonate or cesium carbonate).

-

Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched oxindole core.

Step 3: Final Functionalization

-

The oxindole core is then subjected to further functionalization steps, such as N-alkylation with 1-bromo-2-(diethylamino)ethane to introduce the side chain and subsequent modifications to install the carbamoyl group, to yield the final product, this compound. These steps typically involve standard organic synthesis transformations.

Mechanism of Action: Ghrelin Receptor Signaling

This compound exerts its effects by binding to and activating the ghrelin receptor (GHS-R1a), a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events, primarily through the Gαq/11 and Gαi/o pathways, leading to the release of growth hormone from the pituitary somatotrophs.

References

- 1. Pharmacological profile of a new orally active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxindole derivatives as orally active potent growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological profile of an orally-active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]

An In-Depth Technical Guide to SM-130686: A Potent Growth Hormone Secretagogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of SM-130686, a potent and orally active non-peptidyl growth hormone secretagogue (GHS). It acts as a partial agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. This document details its chemical properties, mechanism of action, and key experimental data, offering valuable insights for researchers in endocrinology, metabolism, and drug discovery.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 259667-25-9 | [1] |

| Molecular Weight | 506.35 g/mol | [1] |

| IUPAC Name | (+)-(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-2-oxo-4-(trifluoromethyl)indoline-6-carboxamide | [2] |

| Synonyms | SM130686, SM 130686 |

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological data for this compound.

| Assay | Species/System | Key Findings | Reference |

| GHSR Binding Affinity (IC50) | Human GHS receptor 1a | 1.2 nM | [3] |

| GH Release (EC50) | Cultured rat pituitary cells | 6.3 ± 3.4 nM | [3] |

| In Vivo GH Release | Pentobarbital-anesthetized rats | Significant increase in plasma GH at 10 mg/kg (p.o.), peaking at 20-45 min | [3] |

| Anabolic Effect (9 days) | Rats (10 mg/kg, p.o., twice daily) | Significant increase in body weight (19.5 ± 2.1 g) and fat-free mass (18.1 ± 7.5 g) | [3] |

| Serum IGF-I Levels | Rats (after 9 days of treatment) | Significantly elevated 6 hours after the last dose | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor (GPCR). While the endogenous ligand for GHSR is ghrelin, this compound acts as a partial agonist. Activation of GHSR is known to stimulate downstream signaling cascades, primarily through Gαq/11 and Gαi/o proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in the stimulation of growth hormone secretion from the pituitary gland.

References

The Pharmacological Profile of SM-130686: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-130686 is a novel, orally active, non-peptide small molecule that functions as a potent and selective agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] Structurally classified as an oxindole derivative, this compound mimics the action of the endogenous ligand ghrelin, stimulating the release of growth hormone (GH) from the pituitary gland.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo effects, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound exerts its pharmacological effects by directly binding to and activating the growth hormone secretagogue receptor 1a (GHSR1a).[1][3] This activation is specific, as its effects are inhibited by a GHS antagonist but not by a growth hormone-releasing hormone (GHRH) antagonist.[1] Upon binding, this compound initiates a downstream signaling cascade that leads to the synthesis and secretion of growth hormone. Evidence suggests that this compound acts as a partial agonist of the GHSR, with a maximal stimulation of intracellular calcium concentration that is approximately 55% of that induced by the endogenous ligand, ghrelin.[3]

Signaling Pathway

The activation of GHSR1a by this compound triggers a complex intracellular signaling network. While the specific downstream effectors for this compound have not been fully elucidated, the known signaling pathways of the ghrelin receptor provide a framework for its mechanism of action. The primary pathway involves the coupling of the receptor to the G-protein subunit Gαq/11, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key step in GH secretion. Additionally, GHSR can couple to other G-proteins such as Gαi/o and Gα12/13, and can also signal through β-arrestin pathways, leading to the activation of other downstream kinases and cellular responses.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. Pharmacological profile of a new orally active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological profile of an orally-active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SM-130686 and its Interaction with the Growth Hormone Secretagogue Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-130686 is a potent, orally active, small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] As an oxindole derivative, it is structurally distinct from other GHSR agonists.[2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological profile, and the key experimental data supporting its characterization. Detailed descriptions of the signaling pathways involved and methodologies for relevant experiments are also presented to facilitate further research and development in this area.

Introduction

The growth hormone secretagogue receptor (GHSR) is a G protein-coupled receptor that plays a crucial role in regulating energy homeostasis, appetite, and the release of growth hormone (GH).[3] Its endogenous ligand is ghrelin, a 28-amino acid peptide predominantly produced by the stomach.[4] The discovery of ghrelin and the GHSR has spurred the development of synthetic agonists, known as growth hormone secretagogues (GHSs), with potential therapeutic applications in conditions such as growth hormone deficiency, cachexia, and age-related sarcopenia.[5][6]

This compound emerged from the screening of novel oxindole derivatives as a potent and orally bioavailable GHSR agonist.[7] It has demonstrated significant efficacy in stimulating GH release both in vitro and in vivo, leading to anabolic effects such as increased muscle mass.[1][2] This guide will delve into the technical details of this compound's interaction with the GHSR, presenting key data, experimental methodologies, and the underlying signaling mechanisms.

Pharmacological Profile of this compound

Mechanism of Action

This compound acts as a selective agonist at the GHSR.[2] Its activity is demonstrated by its ability to stimulate GH release from pituitary cells, an effect that is inhibited by a GHS antagonist but not by a growth hormone-releasing hormone (GHRH) antagonist.[2] This indicates that this compound exerts its effects directly through the GHSR pathway. Further studies have characterized it as a partial agonist, with a maximal stimulation of intracellular calcium concentration that is approximately 55% of that induced by the endogenous ligand, ghrelin.[7] The GH-releasing activity of this compound in vitro is about 52% relative to ghrelin.[2]

Quantitative Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| IC50 | 1.2 nM | Human | Radioligand Binding Assay (35S-MK-677) | [2] |

| EC50 | 6.3 ± 3.4 nM | Rat | GH Release from Cultured Pituitary Cells | [2] |

| Relative Efficacy | ~52% | Rat | GH Release (compared to ghrelin) | [2] |

| Relative Efficacy | ~55% | CHO cells expressing GHS-R | Intracellular Ca2+ Mobilization (compared to ghrelin) | [7] |

Table 2: In Vivo Effects of this compound in Rats

| Parameter | Dose | Route | Effect | Reference |

| Plasma GH Concentration | 10 mg/kg | Oral | Significant increase, peaking at 20-45 minutes | [2] |

| Body Weight Gain | 10 mg/kg (twice daily for 9 days) | Oral | 19.5 ± 2.1 g increase | [2] |

| Fat-Free Mass Gain | 10 mg/kg (twice daily for 9 days) | Oral | 18.1 ± 7.5 g increase | [2] |

| Serum IGF-I Concentration | 10 mg/kg (twice daily for 9 days) | Oral | Significantly elevated 6 hours after the last dose | [2] |

| Bioavailability | Not specified | Oral | 28% | [7] |

Signaling Pathways

Activation of the GHSR by an agonist like this compound triggers a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] This increase in intracellular Ca2+ is a hallmark of GHSR activation and is a key mechanism for stimulating GH release from the pituitary.[8]

Beyond the canonical PLC pathway, GHSR activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK), protein kinase B (Akt), and AMP-activated protein kinase (AMPK) pathways, depending on the cell type.[3][8]

Figure 1. Simplified signaling pathway of this compound via the GHSR.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted on this compound are not publicly available in the cited literature. However, based on the descriptions provided, the following are generalized methodologies for the key assays used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the GHSR.

Objective: To determine the IC50 value of this compound for the human GHSR.

General Procedure:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human GHSR (e.g., CHO or HEK293 cells).

-

Assay Buffer: A suitable binding buffer is prepared (e.g., Tris-HCl with BSA and protease inhibitors).

-

Competition Binding: A constant concentration of a radiolabeled GHSR ligand, such as 35S-MK-677, is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.[2]

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Figure 2. General workflow for a radioligand binding assay.

In Vitro GH Release Assay

This functional assay measures the ability of this compound to stimulate GH secretion from primary pituitary cells.

Objective: To determine the EC50 value of this compound for GH release.

General Procedure:

-

Cell Culture: Primary pituitary cells are isolated from rats and cultured.[2]

-

Treatment: The cultured cells are treated with varying concentrations of this compound.

-

Incubation: The cells are incubated for a defined period to allow for GH secretion into the culture medium.

-

Sample Collection: The culture medium is collected.

-

GH Quantification: The concentration of GH in the medium is measured, typically using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GHSR activation.

Objective: To assess the ability of this compound to induce intracellular calcium signaling.

General Procedure:

-

Cell Culture: A cell line stably expressing the GHSR (e.g., CHO cells) is used.[7]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured.

-

Compound Addition: this compound is added to the cells.

-

Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The peak fluorescence response is determined for each concentration of this compound to generate a dose-response curve and calculate the EC50.

Conclusion

This compound is a well-characterized, orally active GHSR partial agonist with demonstrated in vitro potency and in vivo efficacy. Its ability to stimulate GH release and promote an anabolic state highlights its potential as a therapeutic agent for conditions associated with GH deficiency or muscle wasting. The data presented in this guide provide a solid foundation for researchers and drug developers working on GHSR-targeted therapies. Further investigation into the detailed signaling pathways and long-term effects of this compound will be crucial for its potential clinical translation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacological profile of a new orally active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What are GHSR agonists and how do they work? [synapse.patsnap.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and pharmacological profile of an orally-active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Profile of SM-130686: A Potent, Orally Active Growth Hormone Secretagogue

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SM-130686 is a novel, orally active, non-peptidyl growth hormone (GH) secretagogue that has demonstrated significant potential in preclinical studies for stimulating the body's natural growth hormone production. As an oxindole derivative, it is structurally distinct from earlier GH secretagogues.[1][2] This document provides a comprehensive technical overview of the in vivo effects of this compound on growth hormone, compiled from key pharmacological studies. It details the compound's mechanism of action, its quantifiable effects on GH levels and physiological parameters, and the experimental protocols utilized in these seminal studies. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals investigating new therapeutic agents for growth hormone deficiency and related conditions.

Mechanism of Action

This compound exerts its effects by acting as a potent agonist at the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] Its action is specific to this receptor, as evidenced by the inhibition of its GH-releasing effects by a GHS antagonist, but not by a growth hormone-releasing hormone (GHRH) antagonist.[1][2] The binding affinity of this compound to the human GHSR1a is high, with an IC₅₀ value of 1.2 nM.[1][2]

Studies suggest that this compound is a partial agonist of the GHSR.[1][2][3] Its GH-releasing activity in vitro was found to be approximately 52% of that of ghrelin, the endogenous ligand for the GHSR.[1][2] Furthermore, the maximal increase in intracellular calcium concentration induced by this compound was about 55% of that induced by ghrelin.[3]

The activation of the GHSR by this compound in the anterior pituitary gland stimulates the release of growth hormone. This, in turn, leads to a downstream increase in the circulating levels of Insulin-like Growth Factor-1 (IGF-1), a key mediator of GH's anabolic effects.[1][2]

Figure 1: Proposed signaling pathway for this compound-induced growth hormone release.

Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative findings from pharmacological studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/Receptor System |

| GH Release (EC₅₀) | 6.3 ± 3.4 nM | Cultured Rat Pituitary Cells |

| GHSR1a Binding (IC₅₀) | 1.2 nM | Human GHS Receptor 1a |

| Relative GH-Releasing Activity | ~52% | Compared to Ghrelin (100%) |

| Maximal Intracellular Ca²⁺ Enhancement | ~55% | Compared to Ghrelin (100%) |

Data sourced from references[1][2][3].

Table 2: In Vivo Effects of a Single Oral Dose of this compound in Rats

| Dose | Peak Plasma GH Concentration | Time to Peak | Duration of Action |

| 10 mg/kg | Significantly Increased | 20-45 minutes | Remained above baseline for 60 min |

Data sourced from references[1][2].

Table 3: Effects of Repetitive Oral Administration of this compound in Rats (10 mg/kg, twice daily for 9 days)

| Parameter | Change from Baseline | Significance |

| Body Weight Gain | +19.5 ± 2.1 g | Significant |

| Fat-Free Mass Gain | +18.1 ± 7.5 g | Significant |

| Serum IGF-1 Concentration | Significantly Elevated | Significant |

Data sourced from references[1][2].

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols used in the key in vivo studies of this compound.

Single-Dose Oral Administration Study in Rats

-

Objective: To determine the effect of a single oral dose of this compound on plasma growth hormone concentrations.

-

Animal Model: Male rats.

-

Anesthesia: Pentobarbital.

-

Drug Administration: A single dose of this compound (10 mg/kg) was administered orally.

-

Blood Sampling: Blood samples were collected sequentially over a 60-minute period following administration.

-

Hormone Analysis: Plasma GH concentrations were measured using a radioimmunoassay (RIA).

-

Data Analysis: Plasma GH levels at various time points were compared to baseline levels to determine the peak concentration and duration of effect.

Figure 2: Workflow for the single-dose oral administration study in rats.

Repetitive-Dose Anabolic Effect Study in Rats

-

Objective: To evaluate the anabolic effects of repeated oral administration of this compound.

-

Animal Model: Male rats.

-

Drug Administration: this compound (10 mg/kg) was administered orally, twice a day, for a total of 9 days.

-

Measurements:

-

Body Weight: Recorded daily for 9 days.

-

Body Composition: Fat-free mass was determined at the end of the 9-day treatment period.

-

Serum IGF-1: Blood samples were collected 6 hours after the final dose on day 9 to measure serum IGF-1 concentrations.

-

-

Data Analysis: The changes in body weight and fat-free mass in the this compound treated group were compared to a control group. Serum IGF-1 levels were also compared between groups.

Discussion and Future Directions

The data presented demonstrate that this compound is a potent, orally bioavailable growth hormone secretagogue that acts through the GHSR pathway. Its ability to significantly increase GH and subsequently IGF-1 levels translates into tangible anabolic effects, such as increased body weight and lean muscle mass in preclinical models.[1][2][3]

The partial agonist nature of this compound may offer a favorable therapeutic profile, potentially reducing the risk of receptor desensitization or other adverse effects associated with full agonists. The compound's oral activity is a significant advantage, offering a more convenient route of administration compared to injectable GH therapies.[3]

Future research should focus on long-term efficacy and safety studies in larger animal models and eventual clinical trials in human subjects with growth hormone deficiency. Pharmacokinetic and pharmacodynamic modeling will be essential to optimize dosing regimens for sustained therapeutic effects. The potential application of this compound in other conditions characterized by muscle wasting or catabolic states, such as cachexia, also warrants investigation.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological profile of a new orally active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological profile of an orally-active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

SM-130686: An In-Depth Technical Guide to a Novel Oxindole-Based Growth Hormone Secretagogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-130686 is a potent, orally active, small-molecule oxindole derivative that has been identified as a growth hormone secretagogue (GHS).[1][2][3][4] It functions as a partial agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a), stimulating the release of growth hormone (GH).[1][5] Structurally distinct from previous GHSs, this compound has demonstrated significant anabolic effects in preclinical studies, promoting increases in body weight and fat-free mass. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, pharmacology, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers in the fields of endocrinology, medicinal chemistry, and drug development.

Introduction

Growth hormone (GH) plays a crucial role in regulating somatic growth and metabolism. Its therapeutic use, however, is limited by the need for parenteral administration and the potential for side effects. The discovery of small-molecule, orally bioavailable GHSs that can stimulate endogenous GH production offers a promising alternative. This compound emerged from the screening of a chemical library of oxindole derivatives and was identified as a potent GHS.[4] Its unique chemical scaffold and oral activity make it a subject of significant interest for potential therapeutic applications in conditions such as growth hormone deficiency.[3]

Synthesis

The chemical name for this compound is (+)-6-carbamoyl-3-(2-chlorophenyl)-(2-diethylaminoethyl)-4-trifluoromethyloxindole.[4] The synthesis of this compound, particularly its enantioselective preparation, presents a notable challenge due to the sterically hindered chiral tetrasubstituted carbon at the C3 position of the oxindole ring. The biologically active enantiomer is the (S)-enantiomer.[4]

While initial syntheses relied on chiral HPLC for the resolution of enantiomers, a catalytic enantioselective synthesis has been developed. This method utilizes a Cu(I)F-catalyzed intramolecular arylation of an α-keto amide as the key step to establish the chiral center with high enantioselectivity.

Below is a diagram illustrating the key conceptual step in the enantioselective synthesis of the this compound core structure.

Mechanism of Action

This compound exerts its pharmacological effects by acting as an agonist at the GHS-R1a.[1][2] This receptor is a G-protein coupled receptor (GPCR) endogenously activated by the hormone ghrelin. The binding of this compound to GHS-R1a initiates a downstream signaling cascade, primarily through the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6] This increase in intracellular Ca2+ concentration in pituitary somatotrophs is the primary trigger for the secretion of GH.

The GHS-R1a is known to be a promiscuous receptor, capable of coupling to other G-proteins such as Gαi/o and Gα12/13, which can lead to the modulation of other signaling pathways, including those involving adenylyl cyclase and RhoA kinase.

The signaling pathway for this compound-induced GH release is depicted in the following diagram:

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species/System | Reference |

| EC50 for GH Release | 6.3 ± 3.4 nM | Cultured Rat Pituitary Cells | [1][2] |

| IC50 vs. 35S-MK-677 Binding | 1.2 nM | Human GHS-R1a | [1][2][4] |

| Relative GH-Releasing Activity | ~52% of Ghrelin | Cultured Rat Pituitary Cells | [1][5] |

Table 2: In Vivo Effects of this compound in Rats

| Parameter | Dose | Duration | Result | Reference |

| Plasma GH Concentration | 10 mg/kg (oral) | Single Dose | Peak at 20-45 min | [1][2] |

| Body Weight Gain | 10 mg/kg (oral, twice daily) | 9 days | 19.5 ± 2.1 g increase | [1][2] |

| Fat-Free Mass Gain | 10 mg/kg (oral, twice daily) | 9 days | 18.1 ± 7.5 g increase | [1][2] |

| Serum IGF-I Concentration | 10 mg/kg (oral, twice daily) | 9 days | Significantly elevated | [1][2] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Reference |

| Oral Bioavailability | 28% (at 10 mg/kg) | Oral | [4] |

| Clearance (Cl) | 119 mL/min/kg | Intravenous (5 mg/kg) | [4] |

| Volume of Distribution (Vd) | 9.9 L/kg | Intravenous (5 mg/kg) | [4] |

| Half-life (t1/2) | 1.5 h | Intravenous (5 mg/kg) | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.

In Vitro GH Release Assay

This assay quantifies the ability of this compound to stimulate GH release from primary pituitary cells.

Protocol:

-

Anterior pituitary glands are collected from rats and washed with a suitable buffer.

-

The tissue is minced and subjected to enzymatic digestion to obtain a single-cell suspension.

-

The cells are plated in multi-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing varying concentrations of this compound or control vehicle.

-

After a defined incubation period (e.g., 4 hours), the supernatant is collected.

-

The concentration of GH in the supernatant is determined using a specific radioimmunoassay (RIA).

GHS-R1a Radioligand Binding Assay

This assay determines the binding affinity of this compound for the GHS-R1a.

Protocol:

-

Cell membranes expressing the human GHS-R1a are prepared.

-

The membranes are incubated with a radiolabeled ligand (e.g., 35S-MK-677) and varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter is quantified by liquid scintillation counting.

-

The IC50 value is calculated from the competition binding curve.

In Vivo Pharmacodynamic and Pharmacokinetic Studies in Rats

These studies assess the effects and disposition of this compound in a living organism.

Pharmacodynamics (GH Release):

-

Rats are anesthetized (e.g., with pentobarbital).

-

A baseline blood sample is collected.

-

This compound is administered orally at a defined dose.

-

Blood samples are collected at various time points post-administration.

-

Plasma GH concentrations are measured by RIA.

Pharmacokinetics:

-

This compound is administered either orally or intravenously to rats.

-

Blood samples are collected at multiple time points.

-

The concentration of this compound in the plasma is quantified using a suitable analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters are calculated from the plasma concentration-time profiles.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically for this compound. While the compound is noted to be under investigation for growth hormone deficiency, details of its progression into human studies have not been disclosed.[3] The development pipeline of Sumitomo Pharma, the original developer, does not currently list this compound in its clinical-stage portfolio.

Other GHSs, such as ibutamoren (MK-0677) and anamorelin, have progressed through various stages of clinical development for indications including GH deficiency, cachexia, and sarcopenia. These trials have generally demonstrated the efficacy of GHSs in increasing GH and IGF-1 levels and improving body composition, although some have raised concerns about potential effects on glucose metabolism.

Conclusion

This compound is a well-characterized preclinical candidate with potent and orally bioavailable growth hormone secretagogue activity. Its unique oxindole structure and demonstrated anabolic effects in animal models make it a compelling molecule for further investigation. The detailed in vitro and in vivo data, along with the established mechanism of action, provide a strong foundation for its potential therapeutic utility. However, the lack of publicly available clinical trial data indicates that its path to clinical application remains to be elucidated. This technical guide serves as a comprehensive repository of the current knowledge on this compound, aimed at facilitating future research and development in the field of growth hormone modulation.

References

- 1. Pharmacological profile of a new orally active growth hormone secretagogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Start of Investigator-Initiated Clinical Study of iPS Cell-Derived Dopaminergic Progenitor Cells for Parkinsonâs Disease in the United States | Sumitomo Pharma [sumitomo-pharma.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. us.sumitomo-pharma.com [us.sumitomo-pharma.com]

- 5. Development Pipeline | Sumitomo Pharma [sumitomo-pharma.com]

- 6. Initiation of Company-sponsored Clinical Study on iPS Cell-derived Dopaminergic Progenitor Cells for Parkinsonâs Disease in the United States | Sumitomo Pharma [sumitomo-pharma.com]

Methodological & Application

Application Notes and Protocols for SM-130686 in Cultured Rat Pituitary Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-130686 is a potent, orally active, non-peptidyl small molecule that functions as an agonist for the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor.[1][2] It stimulates the release of growth hormone (GH) from the anterior pituitary gland.[2][3] These application notes provide detailed protocols for the use of this compound in cultured rat pituitary cells, including cell culture, growth hormone secretion assays, and an overview of the relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: In Vitro Activity of this compound on Rat Pituitary Cells

| Parameter | Value | Cell Type | Reference |

| EC50 for GH Release | 6.3 ± 3.4 nM | Cultured Rat Pituitary Cells | [2] |

| Maximal GH Release | ~52% of Ghrelin's maximal response | Cultured Rat Pituitary Cells | [2] |

Table 2: Receptor Binding Affinity of this compound

| Parameter | Value | Receptor | Radioligand | Reference |

| IC50 | 1.2 nM | Human GHS-R1a | [35S]-MK-677 | [2] |

Experimental Protocols

I. Primary Rat Pituitary Cell Culture

This protocol describes the isolation and culture of primary anterior pituitary cells from rats, a foundational step for studying the effects of this compound.

Materials:

-

Sprague Dawley rats (8-10 weeks old)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Collagenase Type I

-

DNase I

-

Hanks' Balanced Salt Solution (HBSS), Ca2+ and Mg2+ free

-

Sterile dissection tools

-

70% Ethanol

-

Sterile culture plates (e.g., 24-well or 96-well plates)

-

Poly-L-lysine

Procedure:

-

Plate Coating: Coat culture plates with poly-L-lysine according to the manufacturer's instructions to promote cell attachment. Rinse twice with sterile water before adding complete medium.

-

Animal Euthanasia and Dissection: Euthanize rats in accordance with institutional guidelines. Sterilize the head with 70% ethanol. Under sterile conditions, dissect the skull to expose the pituitary gland.

-

Tissue Isolation: Carefully remove the anterior pituitary glands and place them in ice-cold HBSS.

-

Mincing: Mince the tissue into small fragments (approximately 1 mm³).

-

Enzymatic Digestion:

-

Transfer the minced tissue to a sterile tube containing a solution of Collagenase Type I and DNase I in HBSS.

-

Incubate at 37°C with gentle agitation for a specified time (typically 30-60 minutes), or until the tissue is dispersed.

-

Gently triturate the cell suspension with a pipette every 15 minutes to aid in dissociation.

-

-

Cell Collection and Washing:

-

Terminate the digestion by adding an equal volume of DMEM supplemented with 10% FBS.

-

Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

-

Cell Plating:

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Seed the cells onto the pre-coated culture plates at a desired density (e.g., 2-5 x 105 cells/well for a 24-well plate).

-

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Maintenance: Change the culture medium every 2-3 days. The cells should be ready for experimentation within 3-4 days.

II. Growth Hormone (GH) Secretion Assay

This protocol outlines the procedure to measure the dose-dependent effect of this compound on GH release from cultured rat pituitary cells.

Materials:

-

Primary rat pituitary cells cultured in 24-well or 96-well plates

-

This compound stock solution (e.g., in DMSO)

-

Serum-free DMEM

-

Bovine Serum Albumin (BSA)

-

Rat Growth Hormone ELISA Kit

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Preparation:

-

After 3-4 days in culture, aspirate the culture medium from the wells.

-

Wash the cells twice with warm PBS.

-

Pre-incubate the cells in serum-free DMEM containing 0.1% BSA for 1-2 hours at 37°C to establish a baseline.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in serum-free DMEM with 0.1% BSA. A suitable concentration range based on the known EC50 would be from 10-11 M to 10-6 M. Include a vehicle control (e.g., 0.1% DMSO).

-

Aspirate the pre-incubation medium.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

-

Incubation: Incubate the plates for a defined period (e.g., 15-60 minutes) at 37°C.

-

Sample Collection: Carefully collect the supernatant (culture medium) from each well. This supernatant contains the secreted GH.

-

GH Quantification:

-

Centrifuge the collected supernatants to pellet any detached cells.

-

Measure the concentration of GH in the cell-free supernatants using a validated rat GH ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the GH concentration against the logarithm of the this compound concentration.

-

Calculate the EC50 value from the dose-response curve using non-linear regression analysis.

-

Signaling Pathway and Visualization

This compound stimulates GH release by binding to the GHS-R1a, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of the Gq/11 protein, leading to an increase in intracellular calcium.

References

Application Notes and Protocols for SM-130686 in In Vivo Rat Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SM-130686 is an oxindole derivative that functions as a potent, orally active, small-molecule agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] It stimulates the release of growth hormone (GH) and has demonstrated anabolic effects, leading to increases in muscle mass and decreases in body fat in preclinical studies.[1] As a partial agonist of the ghrelin receptor, this compound's activity is approximately 52% that of endogenous ghrelin in vitro.[2][3] These characteristics make it a compound of interest for investigating conditions related to growth hormone deficiency. This document provides detailed protocols and dosage information for the use of this compound in in vivo rat models based on published research.

Quantitative Data Summary

The following table summarizes the key parameters from a pivotal study investigating the effects of this compound in rats.

| Parameter | Value | Details | Study Type | Reference |

| Drug | This compound | Oxindole derivative, GH secretagogue | Efficacy | [2] |

| Animal Model | Rats | Pentobarbital-anesthetized for acute studies | Acute & Repetitive Dose | [2][3] |

| Dosage | 10 mg/kg | --- | Acute & Repetitive Dose | [2][3] |

| Route of Administration | Oral (p.o.) | --- | Acute & Repetitive Dose | [2][3] |

| Frequency | Single dose or Twice a day | --- | Acute & Repetitive Dose | [2][3] |

| Duration | Up to 9 days | For repetitive administration studies | Repetitive Dose | [2][3] |

| Peak Plasma GH | 20-45 minutes post-administration | --- | Acute Dose | [2][3] |

| Anabolic Effects (at Day 9) | Repetitive Dose | |||

| Body Weight Gain | 19.5 ± 2.1 g | Significant increase | Repetitive Dose | [2][3] |

| Fat-Free Mass Gain | 18.1 ± 7.5 g | Significant increase | Repetitive Dose | [2][3] |

| Biomarker Modulation | Elevated Serum IGF-I | Measured 6 hours after the last dose | Repetitive Dose | [2][3] |

Experimental Protocols

Acute Growth Hormone Release Study in Anesthetized Rats

This protocol is designed to assess the acute effect of a single oral dose of this compound on plasma growth hormone concentrations.

a. Animal Model:

-

Species: Rat (e.g., Sprague-Dawley)

-

Anesthesia: Pentobarbital

b. Materials:

-

This compound

-

Vehicle for oral administration

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Centrifuge

-

Radioimmunoassay (RIA) kit for rat GH

c. Procedure:

-

Anesthetize rats with pentobarbital.

-

Administer a single oral dose of this compound at 10 mg/kg.

-

Collect blood samples at baseline (pre-dose) and at various time points post-administration (e.g., 20, 45, and 60 minutes).

-

Centrifuge blood samples to separate plasma.

-

Measure plasma GH concentrations using a radioimmunoassay.

-

Analyze the data to determine the peak GH concentration and the duration of the response.[2][3]

Repetitive Dosing Anabolic Effect Study in Rats

This protocol evaluates the anabolic effects of repeated oral administration of this compound over several days.

a. Animal Model:

-

Species: Rat (e.g., Sprague-Dawley)

b. Materials:

-

This compound

-

Vehicle for oral administration

-

Animal scale

-

Equipment for body composition analysis (to measure fat-free mass)

-

Blood collection supplies

-

ELISA or other assay kits for serum IGF-I

c. Procedure:

-

Acclimate rats to the housing conditions.

-

Record baseline body weight and fat-free mass for each animal.

-

Administer this compound orally at a dose of 10 mg/kg twice a day.[2][3]

-

Measure and record the body weight of each rat daily.

-

On day 9, measure the final body weight and fat-free mass.

-

Six hours after the final dose, collect blood samples.[2][3]

-

Process blood to obtain serum and measure the concentration of IGF-I.

-

Calculate the change in body weight and fat-free mass from baseline to day 9.

-

Compare the results between the this compound treated group and a vehicle-treated control group.

Visualizations

Signaling Pathway of this compound

Caption: Signaling cascade of this compound in pituitary cells.

Experimental Workflow for Anabolic Study

Caption: Workflow for the 9-day repetitive dosing study.

References

Application Notes and Protocols for Oral Administration of SM-130686 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-130686 is a potent, orally active, small-molecule agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1] As a ghrelin mimetic, it stimulates the release of growth hormone (GH) and has demonstrated anabolic effects, leading to increases in muscle mass and decreases in body fat in animal models.[1] These characteristics suggest its potential therapeutic application in conditions associated with muscle wasting and potentially osteoporosis. This document provides detailed application notes and protocols for the oral administration of this compound in rat models, based on published preclinical data. It covers pharmacokinetic profiling, assessment of anabolic efficacy, and a proposed protocol for investigating its effects in a rat model of postmenopausal osteoporosis.

Mechanism of Action

This compound acts as a selective agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[2] Binding of this compound to GHSR in the pituitary gland stimulates the release of growth hormone.[2] This surge in GH can subsequently lead to an increase in the circulating levels of Insulin-like Growth Factor 1 (IGF-1), which mediates many of the anabolic effects of GH, including the promotion of muscle growth and bone formation.[2] In vitro studies have shown that this compound is a partial agonist of the GHSR, with a GH-releasing activity approximately 52% of that of endogenous ghrelin.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound based on studies in rats.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/Receptor System | Reference |

| GH Release (EC50) | 6.3 ± 3.4 nM | Cultured Rat Pituitary Cells | [2] |

| GHSR Binding (IC50) | 1.2 nM | Human GHS Receptor 1a | [2] |

| Agonist Activity | ~52% of Ghrelin | GHS Receptor | [2] |

Table 2: Pharmacokinetics of this compound in Rats

| Parameter | Value | Dosing | Reference |

| Time to Peak Plasma GH | 20-45 minutes | 10 mg/kg, single oral dose | [2] |

| Oral Bioavailability | 28% | N/A | [3] |

Table 3: In Vivo Efficacy of this compound in Rats (Anabolic Effects)

| Parameter | Treatment Group | Control Group | Duration | Outcome | Reference |

| Body Weight Gain | 19.5 ± 2.1 g | N/A | 9 days | Significant Increase | [2] |

| Fat-Free Mass Gain | 18.1 ± 7.5 g | N/A | 9 days | Significant Increase | [2] |

| Serum IGF-I | Significantly Elevated | N/A | 9 days | Measured 6h after last dose | [2] |

| Dosing for efficacy studies was 10 mg/kg, administered orally twice a day. |

Experimental Protocols

Protocol for Pharmacokinetic and Pharmacodynamic (GH Release) Study in Rats

This protocol is designed to assess the pharmacokinetic profile of this compound and its pharmacodynamic effect on plasma growth hormone levels following a single oral dose.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Male Sprague-Dawley rats (200-250 g)

-

Oral gavage needles (18-20 gauge)

-

Syringes

-

Blood collection tubes (e.g., EDTA-coated microtubes)

-

Anesthetic (e.g., isoflurane or pentobarbital)

-

Centrifuge

-

Pipettes and tips

-

Rat Growth Hormone ELISA or RIA kit

Procedure:

-